Technical details regarding its synthesis include:
The synthesis process is crucial for ensuring that CC214-2 maintains its desired pharmacological properties while minimizing off-target effects .
CC214-2 has a molecular formula of and a molecular weight of approximately 383.45 g/mol. The structure features several key components that contribute to its activity:
Molecular modeling studies have provided insights into the binding conformation of CC214-2 within the mTOR active site, highlighting critical interactions that underpin its inhibitory activity .
CC214-2 undergoes several chemical reactions upon administration:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of CC214-2 in biological systems .
CC214-2 exerts its effects primarily through the inhibition of mTOR signaling pathways. The mechanism involves:
Research indicates that CC214-2 not only inhibits tumor cell proliferation but also induces autophagy, which can paradoxically protect cells from death under certain conditions. Understanding this dual role is crucial for optimizing therapeutic strategies using CC214-2 .
The physical and chemical properties of CC214-2 are essential for its development as a therapeutic agent:
These properties influence how CC214-2 can be administered and how effectively it can reach target tissues .
CC214-2 holds significant promise in scientific research and clinical applications:
The continued exploration of CC214-2's efficacy and safety profiles will be critical in determining its future role in cancer therapeutics .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2